TBK1 Inhibitory Potency: MRT 68601 vs. BX795, MRT67307, and Amlexanox
MRT 68601 hydrochloride demonstrates a TBK1 IC₅₀ of 6 nM, which is approximately 3-fold more potent than the closely related analog MRT67307 (TBK1 IC₅₀ = 19 nM) and equivalent to BX795 (TBK1 IC₅₀ = 6 nM) but with a cleaner selectivity profile [1]. However, unlike MRT67307—which also potently inhibits ULK1 and ULK2 (IC₅₀ values of 45 nM and 38 nM, respectively)—MRT 68601 was designed to spare ULK1/2 activity, thereby preserving upstream autophagy initiation while blocking TBK1-mediated autophagy maturation steps . Amlexanox exhibits substantially weaker TBK1 inhibition with reported IC₅₀ values ranging from 1-2 μM, making it unsuitable for studies requiring potent, selective TBK1 blockade [2]. The quantified difference in ULK1/2 inhibitory activity constitutes the primary procurement-relevant distinction between MRT 68601 and MRT67307.
| Evidence Dimension | TBK1 IC₅₀ and ULK1/2 selectivity |
|---|---|
| Target Compound Data | TBK1 IC₅₀ = 6 nM; ULK1 IC₅₀ = not reported (spared); ULK2 IC₅₀ = not reported (spared) |
| Comparator Or Baseline | MRT67307: TBK1 IC₅₀ = 19 nM, ULK1 IC₅₀ = 45 nM, ULK2 IC₅₀ = 38 nM; BX795: TBK1 IC₅₀ = 6 nM, also inhibits PDK1 (IC₅₀ = 6 nM); Amlexanox: TBK1 IC₅₀ = 1-2 μM |
| Quantified Difference | MRT 68601: ~3-fold more potent TBK1 inhibitor vs. MRT67307; ULK1/2 sparing vs. MRT67307 (no inhibition) |
| Conditions | In vitro kinase activity assays; recombinant TBK1 enzyme |
Why This Matters
Procurement decisions for autophagy research should prioritize MRT 68601 over MRT67307 when selective TBK1 inhibition without ULK1/2 interference is required.
- [1] McIver, E.G., et al. (2012). Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Bioorg. Med. Chem. Lett. 22(23): 7169-7173. View Source
- [2] Reilly, S.M., et al. (2015). An inhibitor of the protein kinases TBK1 and IKK-ε improves obesity-related metabolic dysfunctions in mice. Nat. Med. 19(3): 313-321. View Source
